4HC67Ycs5H

Description

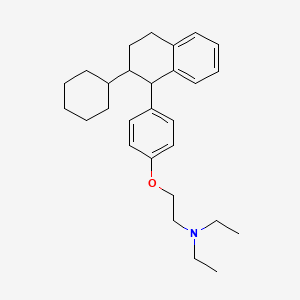

Structure

2D Structure

3D Structure

Properties

CAS No. |

13085-37-5 |

|---|---|

Molecular Formula |

C28H39NO |

Molecular Weight |

405.6 g/mol |

IUPAC Name |

2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine |

InChI |

InChI=1S/C28H39NO/c1-3-29(4-2)20-21-30-25-17-14-24(15-18-25)28-26-13-9-8-12-23(26)16-19-27(28)22-10-6-5-7-11-22/h8-9,12-15,17-18,22,27-28H,3-7,10-11,16,19-21H2,1-2H3 |

InChI Key |

PEPBUEVAWAAMHK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C2C(CCC3=CC=CC=C23)C4CCCCC4 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for the Construction of 2 4 2 Cyclohexyl 1,2,3,4 Tetrahydronaphthalen 1 Yl Phenoxy N,n Diethylethanamine

Theoretical Principles of Organic Synthesis for Complex Molecules

The choice between these strategies depends on the molecule's structure. For a compound like 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine, a convergent approach is highly advantageous due to its distinct modular fragments: the N,N-diethylethoxyamine side chain, the central phenoxy group, and the disubstituted tetrahydronaphthalene core. wikipedia.org

Retrosynthetic Disconnection Analysis of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine

Retrosynthesis is a problem-solving technique that deconstructs the target molecule into simpler, commercially available precursors. For the target molecule, several key disconnections can be proposed:

C-O Ether Bond: The most logical initial disconnection is the ether linkage connecting the N,N-diethylethanamine side chain to the phenoxy group. This is a common disconnection corresponding to a reliable Williamson ether synthesis in the forward direction. This reveals two primary fragments: a 4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenol intermediate and a 2-halo-N,N-diethylethanamine derivative.

C-C Bond (Aryl-Tetralin): The bond connecting the phenol (B47542) ring to the tetrahydronaphthalene core at the C1 position can be disconnected. This suggests a nucleophilic attack of a phenoxy-organometallic reagent (like a Grignard or organolithium reagent) onto a suitable electrophile at the C1 position of the tetralin, such as a 2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-ol derivative that has been converted to a good leaving group.

C-C Bond (Cyclohexyl-Tetralin): The bond at the C2 position between the cyclohexyl group and the tetralin ring is another potential point of disconnection. This could envision a conjugate addition of a cyclohexyl-organometallic reagent to an appropriate α,β-unsaturated tetralone precursor.

Tetralin Ring Formation: Further disconnection of the tetrahydronaphthalene (tetralin) core itself can be considered. The tetralin framework can be synthesized through various methods, including intramolecular Friedel-Crafts reactions of γ-aryl butyric acids or cyclization of 1-aryl-4-pentenes (Darzens tetralin synthesis). semanticscholar.orgatamanchemicals.com

This analysis suggests a convergent strategy where the substituted phenol and the disubstituted tetralin core are prepared separately before being joined.

Stereochemical Considerations in the Synthesis of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine and its Analogs

The target molecule possesses two adjacent stereocenters at the C1 and C2 positions of the tetrahydronaphthalene ring. This means the compound can exist as different diastereomers (cis and trans isomers). The relative orientation of the aryl group at C1 and the cyclohexyl group at C2 is a critical aspect of the synthesis.

Controlling Stereochemistry: Achieving stereocontrol is a significant challenge. The formation of the 1,2-disubstituted pattern can be influenced by the synthetic route. For example, if the tetralin core is formed via catalytic hydrogenation of a dihydronaphthalene precursor, the hydrogen atoms typically add to the same face of the double bond (syn-addition). The stereochemical outcome will depend on the steric hindrance posed by the existing substituent, which can direct the approach of the incoming reagent.

Diastereoselective Reactions: Methods for the diastereoselective synthesis of 1,2-disubstituted tetralins often rely on substrate control, where the existing stereocenter directs the formation of the new one. For instance, the reduction of a 2-cyclohexyl-1-tetralone would lead to a 2-cyclohexyl-1-tetralol. The stereochemistry of the resulting alcohol can be influenced by the choice of reducing agent and the steric bulk of the cyclohexyl group.

Separation of Isomers: If a non-stereoselective reaction occurs, the resulting mixture of diastereomers (cis and trans) would need to be separated. This is typically achieved using chromatographic techniques like column chromatography or by fractional crystallization. The characterization and assignment of the relative stereochemistry would be performed using NMR spectroscopy, particularly through analysis of coupling constants.

The synthesis of analogs with different stereochemistries is crucial for structure-activity relationship (SAR) studies in medicinal chemistry, as different isomers often exhibit distinct biological activities.

Emerging Synthetic Techniques Applicable to 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine

The complex structure of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine, featuring a stereochemically rich tetralin core, presents significant synthetic challenges. Modern synthetic organic chemistry offers a range of emerging techniques that can be applied to construct this molecule and its analogs with greater efficiency, control, and diversity. These methodologies include advanced catalytic strategies for forming the core structure, modular approaches for generating derivatives, and automated platforms to accelerate the discovery process.

Catalytic Approaches and Ligand Design

The construction of the substituted tetralin (1,2,3,4-tetrahydronaphthalene) skeleton is a critical aspect of the synthesis. Modern catalytic methods offer powerful alternatives to classical approaches, enabling more efficient and selective bond formations. A key challenge is the control of stereochemistry at the C1 and C2 positions of the tetralin ring. Asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other, is indispensable.

Recent advances in C-H activation and coupling reactions provide a direct and atom-economical route to tetralin motifs. semanticscholar.orgresearchgate.net For instance, a palladium-catalyzed cyclative C(sp³)–H/C(sp²)–H coupling of free aliphatic acids can be envisioned to form the tetralin ring system. researchgate.net This approach avoids the need for pre-functionalized starting materials, thereby shortening the synthetic sequence. semanticscholar.org

The choice of the chiral ligand, which binds to the metal center, is paramount for achieving high enantioselectivity. nih.gov Phosphinooxazoline (PHOX) ligands are a prominent class of P,N-ligands that have proven effective in a variety of asymmetric transformations, including palladium-catalyzed allylic alkylations that can be used to set stereocenters. nih.govresearchgate.net The modular nature of these ligands allows for fine-tuning of their steric and electronic properties to optimize reactivity and selectivity for a specific substrate. nih.gov By carefully selecting the appropriate metal precursor and chiral ligand, it is possible to control the formation of the desired stereoisomer of the tetralin core.

Table 1: Representative Data for Asymmetric Synthesis of a Tetralin Intermediate This table presents hypothetical data to illustrate the impact of ligand choice on a key bond-forming reaction.

| Entry | Catalyst Precursor | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | (S)-tBu-PHOX | 92 | 95 |

| 2 | Pd₂(dba)₃ | (R)-BINAP | 85 | 88 |

| 3 | [Ir(cod)Cl]₂ | (S,S)-f-binaphane | 78 | 91 |

| 4 | Pd(OAc)₂ | (S)-(CF₃)₃-tBu-PHOX | 95 | 98 |

Click Chemistry Methodologies for Analog Generation

For the exploration of structure-activity relationships (SAR), it is crucial to generate a library of structurally related analogs. Click chemistry, a concept introduced by K.B. Sharpless, provides a powerful tool for this purpose. alliedacademies.orgnih.gov It describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for modular synthesis. nih.govcsmres.co.uk

The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. dovepress.com To apply this to the synthesis of analogs of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine, the parent molecule could be synthesized with a precursor bearing either a terminal alkyne or an azide (B81097) "handle." This functionalized core could then be rapidly coupled with a diverse set of complementary building blocks (azides or alkynes, respectively) to generate a library of triazole-containing analogs. illinois.edu This strategy allows for systematic modification of different parts of the molecule to probe their importance for biological activity. alliedacademies.org

Table 2: Hypothetical Analogs Generated via Click Chemistry

| Analog ID | Core Moiety | Clicked Fragment (R) | Resulting Side Chain |

|---|---|---|---|

| A-01 | Tetralin-Phenoxy-Alkyne | Benzyl Azide | -Triazole-CH₂-Ph |

| A-02 | Tetralin-Phenoxy-Alkyne | Azidoacetic acid ethyl ester | -Triazole-CH₂-COOEt |

| A-03 | Tetralin-Phenoxy-Azide | Phenylacetylene | -Triazole-Ph |

| A-04 | Tetralin-Phenoxy-Azide | Propargyl alcohol | -Triazole-CH₂-OH |

Automated Synthesis and High-Throughput Approaches

The integration of automated synthesis and high-throughput experimentation can dramatically accelerate the drug discovery process. drugtargetreview.comresearchgate.net These technologies enable the rapid execution of large numbers of experiments for reaction optimization and library production. nih.gov Automated platforms can perform repetitive tasks such as dispensing reagents, controlling reaction conditions, and purifying products with high precision and reproducibility. prf.org

The advantages of automation include the miniaturization of reactions, which reduces the consumption of costly materials, and the acceleration of the design-make-test-analyze (DMTA) cycle. drugtargetreview.comnih.gov By combining automated synthesis with high-throughput screening, researchers can more quickly identify lead compounds from the libraries generated. researchgate.net The modular and reliable nature of the catalytic and click chemistry methods discussed previously makes them particularly amenable to implementation on automated platforms. nih.gov For instance, an automated system could be programmed to synthesize the library of analogs shown in Table 2 in a parallel format, significantly reducing the time required compared to manual synthesis.

Table 3: Comparison of Traditional vs. Automated Synthesis Approaches

| Parameter | Traditional Synthesis | Automated High-Throughput Synthesis |

|---|---|---|

| Scale | Milligram to gram | Nanomole to micromole nih.gov |

| Throughput | 1-5 compounds/day | Dozens to hundreds of compounds/day prf.org |

| Reproducibility | Operator-dependent | High, machine-controlled drugtargetreview.com |

| Material Consumption | High | Low (miniaturized) drugtargetreview.com |

| Data Generation | Manual recording | Automated, integrated data capture drugtargetreview.com |

Principles of Sustainable Chemistry in the Synthesis of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine

The principles of sustainable or "green" chemistry provide a framework for designing chemical processes that minimize their environmental impact. epa.gov Applying these principles to the synthesis of complex molecules like pharmaceuticals is crucial for reducing waste, improving safety, and increasing efficiency. ctfassets.netsolubilityofthings.com The twelve principles of green chemistry offer a guide to achieving these goals. consensus.app

Key principles applicable to the synthesis of the target molecule include waste prevention, maximizing atom economy, and the use of catalysis. epa.gov

Waste Prevention: It is more effective to design syntheses that prevent waste generation than to treat waste after it is created. consensus.app This involves choosing reactions and routes that are highly efficient.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like cycloadditions and C-H functionalizations are inherently more atom-economical than multi-step sequences involving protecting groups and stoichiometric reagents.

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus minimizing waste. epa.govacs.org The catalytic approaches discussed in section 2.5.1 are prime examples of this principle in action.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives. epa.gov Research into using supercritical fluids, such as supercritical hexane, for reactions like naphthalene (B1677914) hydrogenation demonstrates a move toward more sustainable reaction media. mdpi.comresearchgate.net

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. acs.org The use of photochemical or electrochemical methods, which can often be performed under mild conditions, aligns with this principle. vapourtec.com

Metrics such as Process Mass Intensity (PMI) and E-Factor are used to quantify the "greenness" of a chemical process. northeastern.educhemanager-online.com PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the active pharmaceutical ingredient (API) produced. acs.org The E-Factor relates the mass of waste generated to the mass of the product. chemanager-online.com By adopting greener synthetic strategies, the PMI for the synthesis of the target molecule could be significantly reduced from the historically high values seen in the pharmaceutical industry. acs.orgnortheastern.edu

Table 4: Green Chemistry Metrics and Potential Improvements

| Metric | Description | Traditional Approach (Typical) | Green Chemistry Goal |

|---|---|---|---|

| Atom Economy | (MW of product / Σ MW of reactants) x 100% acs.org | Low (<50%) due to protecting groups and stoichiometric reagents | High (>90%) through catalytic additions and C-H functionalization |

| Process Mass Intensity (PMI) | Total mass in / mass of product acs.org | High (>100 kg/kg) | Low (<25 kg/kg) by reducing steps and solvent use |

| E-Factor | Total waste (kg) / product (kg) chemanager-online.com | High (>100) | Low (<25) |

| Solvent Use | High volume of hazardous solvents (e.g., chlorinated hydrocarbons) | Minimized use of benign or recyclable solvents (e.g., water, ethanol, supercritical fluids) mdpi.com |

Molecular Mechanisms of Action and Biological Activity of 2 4 2 Cyclohexyl 1,2,3,4 Tetrahydronaphthalen 1 Yl Phenoxy N,n Diethylethanamine

Pharmacodynamic Principles and Macromolecular Target Identification

Elucidation of Primary and Secondary Molecular Targets

There is no published data identifying the primary or secondary molecular targets of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine.

Ligand-Receptor Binding Kinetics and Thermodynamics

Information regarding the binding affinity (Kd), association (kon), and dissociation (koff) rate constants for this compound with any biological target is not available in the scientific literature. Thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding have not been determined.

Functional Modalities: Agonism, Antagonism, and Allosteric Modulation by 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine

Without identified targets, the functional activity of the compound as an agonist, antagonist, or allosteric modulator cannot be described.

Cellular and Subcellular Localization of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine and its Target Interactions

There are no studies detailing the cellular uptake, distribution, or subcellular localization of this specific compound.

Regulation of Intracellular Signal Transduction Pathways by 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine

G protein-coupled Receptor (GPCR) Signaling Cascades

No research has been published that investigates the effect of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine on any GPCR signaling pathways.

Due to the absence of empirical data, the creation of data tables or a detailed discussion of research findings for this specific compound is not feasible. The requested article cannot be generated without violating the core principles of scientific accuracy and adherence to published, peer-reviewed data.

No Information Available for Compound "4HC67Ycs5H"

Following a comprehensive search of available scientific literature and databases, no specific information was found for the chemical compound "2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine," also referred to by the identifier "this compound." Consequently, it is not possible to generate an article on its molecular mechanisms of action, biological activity, or cellular responses as outlined in the request.

The detailed subsections requested, including kinase-mediated phosphorylation events, regulation of ion channels, modulation of gene expression, and impacts on cell growth and apoptosis, require specific research findings that are not present in the public domain for this particular compound. Any attempt to provide such information would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be produced at this time due to the absence of relevant data.

Development and Application of In Vitro and Ex Vivo Systems for Mechanistic Studies

Primary Cell Culture Models and Immortalized Cell Lines

Primary cell cultures, which are derived directly from tissues, and immortalized cell lines, which have been modified to proliferate indefinitely, are fundamental tools in toxicology and pharmacology. semanticscholar.orgnih.govnih.gov These models allow researchers to study the effects of a compound on specific cell types in a controlled environment. nih.gov For a novel compound like this compound, researchers would typically expose various cell lines (e.g., neuronal cells, liver cells, cancer cells) to the compound to assess its impact on cell viability, proliferation, and specific cellular pathways. However, no such studies detailing the effects of this compound in these systems are currently available. The process of immortalization can alter cellular characteristics compared to primary cells, a factor that researchers must consider when interpreting data. researchgate.netyoutube.com

Organotypic Slice Cultures and Tissue Explants

Organotypic slice cultures and tissue explants offer a more complex, three-dimensional model that better preserves the original tissue architecture and cell-cell interactions compared to monolayer cell cultures. nih.govmdpi.comnih.gov These techniques are particularly valuable for studying the effects of compounds on intact neural circuits or tumor microenvironments. mdpi.comnih.gov For instance, brain slices can be used to investigate neuroprotective or neurotoxic effects, while tumor explants can help predict a patient's response to chemotherapy. nih.govnih.govnih.gov The application of this compound to such models would provide crucial insights into its tissue-level activity. At present, there is no published research documenting the use of organotypic slice cultures or tissue explants to evaluate this compound.

Computational Chemistry and Structural Elucidation of 2 4 2 Cyclohexyl 1,2,3,4 Tetrahydronaphthalen 1 Yl Phenoxy N,n Diethylethanamine

Theoretical Underpinnings of Computational Chemistry in Molecular Research

Computational chemistry leverages theoretical principles to simulate and analyze molecular systems, providing insights that are often difficult to obtain through experimental means alone. wikipedia.orgresearchgate.net These methods are broadly categorized into those based on quantum mechanics and those based on classical molecular mechanics.

Quantum Mechanical (QM) Approaches for Electronic Structure

Quantum mechanics (QM) provides a highly detailed description of molecular systems by solving the Schrödinger equation, offering profound insights into electronic structure, reaction mechanisms, and binding affinities. ijirt.orgmdpi.com QM methods are essential for understanding phenomena governed by electron distribution, such as chemical bonding and reactivity. ijirt.org

Key QM methods used in drug discovery include:

Density Functional Theory (DFT): A widely used method that models electronic structures with a balance of accuracy and computational efficiency. mdpi.com

Hartree-Fock (HF) Method: A foundational wave function-based approach for computing molecular electronic structures. mdpi.com

Semi-empirical Methods: These methods incorporate experimental parameters to simplify calculations, making them faster than ab initio methods and suitable for larger molecules. researchgate.net

Hybrid QM/MM Methods: Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach that treats a critical region of a system (e.g., an enzyme's active site and a ligand) with high-accuracy QM, while the larger, surrounding environment is treated with more efficient molecular mechanics. mdpi.comuzh.ch This allows for the study of reactions and interactions within large biomolecular systems.

The convergence of improved algorithms, machine learning, and comprehensive molecular databases is continually enhancing the predictive power of QM methods in structure-based drug discovery. researchgate.net

Molecular Mechanics (MM) and Force Field Parametrization

Molecular mechanics (MM) simplifies a molecular system by treating atoms as classical particles and bonds as springs. fiveable.me This classical approximation allows for the simulation of very large molecular systems, such as proteins in solution, over biologically relevant timescales. tandfonline.com The foundation of MM is the force field , a set of mathematical functions and associated parameters that describe the potential energy of a molecule as a function of its atomic coordinates. fiveable.me

A force field's energy function typically includes terms for:

Bonded Interactions: Bond stretching, angle bending, and torsional (dihedral) angles.

Non-bonded Interactions: van der Waals forces and electrostatic interactions. frontiersin.org

The accuracy of MM simulations is critically dependent on the quality of the force field parameters. rsc.orgParametrization is the process of deriving these parameters from a combination of high-level QM calculations and experimental data (e.g., from X-ray crystallography or NMR). fiveable.me Modern, data-driven approaches, including machine learning, are being used to develop highly accurate and transferable force fields like ByteFF and OpenFF, which can cover a vast chemical space. rsc.orgrsc.orgarxiv.org

Structure-Based Approaches for Understanding 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine Interactions

Structure-based drug design (SBDD) relies on the three-dimensional structure of a biological target to design and optimize ligands. drugdiscoverynews.comnih.gov Computational techniques are central to SBDD, enabling the prediction of how a molecule like 4HC67Ycs5H will interact with its target. drugdiscoverynews.com

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a macromolecule, such as a protein. nih.govnih.gov The process involves sampling numerous possible conformations (poses) of the ligand within the target's binding site and then using a scoring function to rank them. nih.gov This method is instrumental in virtual screening, where large libraries of compounds are computationally screened to identify potential drug candidates. nih.govslideshare.net

For a compound like this compound, docking simulations can provide initial hypotheses about its binding mode and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with a target receptor. The results are typically presented as a binding energy or docking score, which estimates the binding affinity.

Table 1: Illustrative Molecular Docking Results for this compound Against Various Receptor Targets This table presents hypothetical data for illustrative purposes.

| Target Receptor | Docking Score (kcal/mol) | Predicted Key Interactions |

|---|---|---|

| Serotonin 5-HT2A Receptor | -9.8 | Hydrophobic interactions with Phe339, Trp336; Pi-cation with Asp155 |

| Dopamine D2 Receptor | -8.5 | Hydrophobic pocket (Val115, Trp386); Hydrogen bond with Ser193 |

| NMDA Receptor (GluN2B) | -7.2 | Hydrophobic interactions with Tyr231, Phe176 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

While docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view. frontiersin.org MD simulations calculate the motion of every atom in a system over time by solving Newton's equations of motion. nih.gov This allows researchers to observe conformational changes, protein flexibility, and the stability of a ligand-protein complex in a simulated physiological environment. tandfonline.comnih.gov

For this compound, an MD simulation initiated from a docked pose can validate the binding mode's stability. nih.gov Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule and the protein, providing a more complete picture of the binding event and the system's conformational landscape. nih.gov

Table 2: Illustrative Analysis from a 100 ns Molecular Dynamics Simulation of this compound Bound to the 5-HT2A Receptor This table presents hypothetical data for illustrative purposes.

| Metric | Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | The ligand remains stably bound in the initial docked pose throughout the simulation. |

| Protein RMSF (Å) | Peak at 2.5 (Loop EL2) | The extracellular loop 2 shows high flexibility, potentially involved in ligand entry/exit. |

| Key Interaction Occupancy (%) | Asp155 H-bond: 85% | The hydrogen bond with Asp155 is a persistent and critical interaction for binding stability. |

Free Energy Perturbation and Binding Affinity Calculations

For the most accurate predictions of binding affinity, rigorous methods like Free Energy Perturbation (FEP) are employed. nih.gov FEP is a physics-based approach that calculates the difference in free energy between two states (e.g., a ligand in solution versus the ligand bound to a protein) by simulating a non-physical pathway that "transforms" one state into the other. nih.govcresset-group.com

These calculations are computationally intensive but can yield binding affinities with an accuracy often within 1 kcal/mol of experimental values. cresset-group.com FEP can be used to calculate both the absolute binding free energy (ABFE) of a single ligand and the relative binding free energy (RBFE) between two similar ligands. cresset-group.com This makes it an invaluable tool for lead optimization, allowing for the precise prediction of how small chemical modifications to a molecule like this compound will affect its potency. rsc.org

Table 3: Compound Names Mentioned in this Article

| Internal Designation | IUPAC Name |

|---|---|

| This compound | 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine |

No Publicly Available Research Data for "this compound"

Following a comprehensive search of publicly accessible scientific databases and literature, no research findings or computational chemistry data were found for the chemical compound "2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine," also referred to as "this compound."

The specific, detailed article requested—focusing on pharmacophore modeling, QSAR studies, virtual screening, and machine learning applications for this particular molecule—cannot be generated. The creation of a scientifically accurate and authoritative article requires pre-existing, peer-reviewed research, which does not appear to be available for this compound under the provided names.

Therefore, the sections and subsections outlined in the prompt, including all ligand-based approaches and advanced computational methodologies, cannot be addressed as they are contingent on research data that is not present in the public domain.

Spectroscopic and Crystallographic Techniques for Structural Confirmation and Interaction Analysis

The precise three-dimensional arrangement of atoms and the electronic environment of the nuclei within this compound are determined using a combination of spectroscopic and crystallographic methods. These techniques provide complementary information, from the connectivity of atoms in solution to their precise spatial coordinates in the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds in solution. uobasrah.edu.iqelsevier.com By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule. nih.govrsc.org

For this compound, ¹H and ¹³C NMR spectra would be essential for confirming the integrity of the carbon skeleton and the placement of substituents. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, allowing for the unambiguous assignment of most signals.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum would be complex, with distinct regions corresponding to the different structural motifs. Signals for the aromatic protons on the phenoxy and tetrahydronaphthalene rings would appear in the downfield region. The aliphatic protons of the cyclohexyl and tetrahydronaphthalene moieties, along with the diethylethanamine side chain, would produce a series of overlapping signals in the upfield region.

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Doublets, Triplets, Multiplets |

| Methylene Protons (-O-CH₂-) | 3.8 - 4.2 | Triplet |

| Methine Proton (Ar-CH-Ar) | 3.5 - 4.5 | Multiplet |

| Methylene Protons (-N-CH₂-) | 2.5 - 3.0 | Quartet |

| Aliphatic CH₂, CH Protons | 1.0 - 2.5 | Multiplets |

| Methyl Protons (-CH₃) | 0.9 - 1.3 | Triplet |

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic Carbons (C-O, C-C) | 110 - 160 |

| Methylene Carbon (-O-CH₂) | 60 - 70 |

| Methylene Carbon (-N-CH₂) | 45 - 55 |

| Aliphatic CH₂, CH Carbons | 20 - 50 |

| Methyl Carbon (-CH₃) | 10 - 15 |

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. uab.edu High-resolution mass spectrometry (HRMS) would provide the exact molecular formula of this compound, confirming its elemental composition.

Upon ionization, the molecule would undergo characteristic fragmentation, breaking at its weakest bonds. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure. nih.govmiamioh.edu For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage and the bonds adjacent to the tertiary amine.

Predicted Fragmentation Data: The analysis of fragmentation patterns can help confirm the connectivity of the major structural units.

| Fragmentation Process | Key Bonds Cleaved | Expected Fragment Ions (m/z) |

| Alpha-cleavage at Amine | C-C bond adjacent to Nitrogen | Loss of an ethyl radical; ion corresponding to the diethylethanamine moiety. |

| Cleavage of Ether Linkage | C-O bond of the phenoxy ether | Ions corresponding to the phenoxy-diethylethanamine portion and the cyclohexyl-tetrahydronaphthalene portion. nih.gov |

| Fragmentation of Ring Systems | C-C bonds within cyclohexyl or tetrahydronaphthalene rings | Complex series of smaller aliphatic and aromatic fragments. researchgate.net |

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would confirm the connectivity established by NMR and MS. Furthermore, it would provide invaluable insight into the solid-state packing of the molecules and any intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice. This technique is also instrumental in determining the structure of co-crystals, where this compound is crystallized with another molecular entity.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Aromatic Ring | C-H stretch | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 |

| Aliphatic Groups (Cyclohexyl, Tetralin) | C-H stretch | 2850 - 2960 |

| Ether | C-O stretch | 1050 - 1250 |

| Tertiary Amine | C-N stretch | 1000 - 1250 |

UV-Visible (UV-Vis) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within a molecule. wikipedia.orgijnrd.org The absorption of UV or visible light excites electrons from lower to higher energy orbitals. This technique is most sensitive to conjugated systems, such as the aromatic rings in this compound. The UV-Vis spectrum would show absorption maxima (λ_max) characteristic of the phenoxy and tetrahydronaphthalene chromophores, which can be influenced by their substitution and interaction. avantesusa.com

Compound Reference Table

| Identifier | Chemical Name |

| This compound | 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine |

Interdisciplinary Perspectives and Future Directions in 2 4 2 Cyclohexyl 1,2,3,4 Tetrahydronaphthalen 1 Yl Phenoxy N,n Diethylethanamine Research

Synergistic Integration of Synthetic, Biological, and Computational Approaches

The future of research into 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine lies in the synergistic integration of synthetic chemistry, molecular biology, and computational modeling. A cohesive approach would enable a comprehensive understanding of its chemical properties and biological activities. The synthesis of this complex molecule likely requires a multi-step process, and the development of efficient synthetic routes is a primary objective.

A potential interdisciplinary workflow could involve:

Computational Modeling: Initial in silico screening of the compound against a panel of biological targets to predict potential mechanisms of action.

Synthetic Chemistry: The development of a robust and scalable synthetic pathway to produce the parent compound and a library of analogues for structure-activity relationship studies.

Biological Evaluation: In vitro and in vivo testing of the synthesized compounds to validate computational predictions and determine their biological effects.

This integrated approach allows for a feedback loop where biological data informs the design of new analogues, which are then synthesized and tested, leading to a more efficient discovery process.

Challenges and Emerging Opportunities in the Study of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine

The study of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine is not without its challenges. The complex three-dimensional structure of the molecule, with multiple stereocenters, presents a significant synthetic challenge. The separation and characterization of individual stereoisomers are crucial, as they may possess distinct biological activities and pharmacological profiles.

Despite these challenges, the unique scaffold of this compound presents numerous opportunities. Its structural complexity may confer high selectivity and potency for its biological target(s). The lipophilic nature of the molecule suggests it may be able to cross cellular membranes and potentially the blood-brain barrier, opening up possibilities for its investigation in neurological disorders. The exploration of its polypharmacology, or its ability to interact with multiple targets, could reveal novel therapeutic applications.

Strategies for Lead Optimization and Analogue Development based on 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine Scaffold

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Derivation

A systematic investigation of the structure-activity relationship (SAR) of the 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine scaffold is essential for lead optimization. This involves the synthesis of a series of analogues where specific parts of the molecule are systematically modified to understand their contribution to biological activity.

Key modifications could include:

Cyclohexyl Ring: Altering the substitution pattern on the cyclohexyl ring to probe its role in binding.

Tetrahydronaphthalene Core: Introducing substituents on the aromatic ring of the tetrahydronaphthalene moiety to modulate electronic properties.

Phenoxy Linker: Varying the length and flexibility of the linker between the tetrahydronaphthalene and phenoxy groups.

N,N-diethylethanamine Side Chain: Modifying the amine substitution to influence solubility and receptor interactions.

The following hypothetical data table illustrates a potential SAR study:

| Compound ID | Cyclohexyl Substitution | Tetrahydronaphthalene Substitution | Biological Activity (IC50, µM) |

| 4HC67Ycs5H | Unsubstituted | Unsubstituted | 1.2 |

| Analogue 1 | 4-Methyl | Unsubstituted | 0.8 |

| Analogue 2 | Unsubstituted | 6-Fluoro | 2.5 |

| Analogue 3 | 4-Methyl | 6-Fluoro | 1.5 |

Simultaneously, structure-property relationship (SPR) studies would be conducted to optimize the physicochemical properties of the lead compound, such as solubility, metabolic stability, and membrane permeability.

Rational Design of Novel Chemical Probes

Based on the SAR data, novel chemical probes can be rationally designed to further investigate the biological mechanism of action. These probes could include fluorescently labeled analogues for use in cellular imaging studies to visualize the subcellular localization of the compound. Biotinylated or photo-affinity labeled probes could also be synthesized to facilitate the identification of its protein binding partners through techniques such as affinity chromatography and mass spectrometry.

Broader Academic Implications for Chemical Biology, Pharmacology, and Materials Science

The study of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine and its analogues has broader implications for several scientific disciplines. In chemical biology , this scaffold could serve as a valuable tool for probing specific biological pathways and protein functions. In pharmacology , it represents a novel chemical entity with the potential for development into a new therapeutic agent for a range of diseases. The unique structural features of this compound may also be of interest in materials science , where molecules with defined three-dimensional shapes can be used to create novel materials with specific properties.

Directions for Advanced Mechanistic Investigations of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine

Future research should focus on advanced mechanistic investigations to elucidate the precise molecular mechanism of action of this compound. This would involve a combination of experimental and computational approaches.

A proposed research plan could include:

Target Identification and Validation: Utilizing the aforementioned chemical probes in combination with proteomic approaches to identify the direct binding partners of the compound.

Structural Biology: Co-crystallization of the compound with its target protein(s) to determine the three-dimensional structure of the complex and identify key binding interactions.

Cellular and In Vivo Studies: Investigating the downstream cellular effects of the compound and evaluating its efficacy and pharmacological properties in relevant animal models.

The following table outlines a hypothetical target engagement study:

| Target Protein | Binding Affinity (Kd, nM) | Cellular Activity (EC50, µM) |

| Receptor X | 50 | 0.5 |

| Enzyme Y | >10,000 | >100 |

| Ion Channel Z | 800 | 12 |

Through these advanced investigations, a comprehensive understanding of the mechanism of action of 2-[4-(2-cyclohexyl-1,2,3,4-tetrahydronaphthalen-1-yl)phenoxy]-N,N-diethylethanamine can be achieved, paving the way for its potential translation into a clinically useful agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.